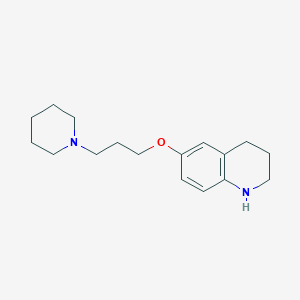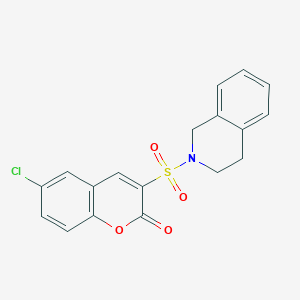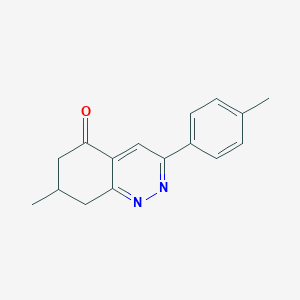
7-Methyl-3-(4-methylphenyl)-6,7,8-trihydrocinnolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-(4-methylphenyl)-6,7,8-trihydrocinnolin-5-one is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as MTCD or methylthionocinnamondihydrodiol and is synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
Compounds with structural similarities to 7-Methyl-3-(4-methylphenyl)-6,7,8-trihydrocinnolin-5-one have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, novel series of dihydro-6H-quinolin-5-ones showed promising antimycobacterial activity against Mycobacterium tuberculosis, with certain derivatives exhibiting significant activity (Kantevari et al., 2011)(Kantevari et al., 2011). This suggests potential applications of this compound in developing antimicrobial agents.
Anti-inflammatory and Analgesic Activity
Another area of application is in the development of anti-inflammatory and analgesic drugs. Isoxazolyl pyrimido[4,5-b]quinolin-4-ones, with a similar structural framework, exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities (Rajanarendar et al., 2012)(Rajanarendar et al., 2012). This indicates that this compound could be explored for its potential in treating pain and inflammation.
Antitubercular Evaluation
The compound's framework is also related to those studied for antitubercular activities. Aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and shown to possess significant activity against tuberculosis (Kantevari et al., 2011)(Kantevari et al., 2011). This suggests a potential research direction for this compound in the field of tuberculosis research.
Chemosensor Applications
Compounds of the quinolinone family have been used as chemosensors due to their selective response towards various ions in aqueous solutions (Na et al., 2014)(Na et al., 2014). The unique structure of this compound could be explored for developing new chemosensors with high selectivity and sensitivity.
Eigenschaften
IUPAC Name |
7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-10-3-5-12(6-4-10)14-9-13-15(18-17-14)7-11(2)8-16(13)19/h3-6,9,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXGNSWQQOVURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=O)C1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

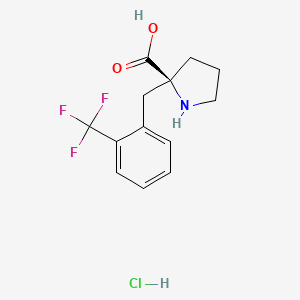

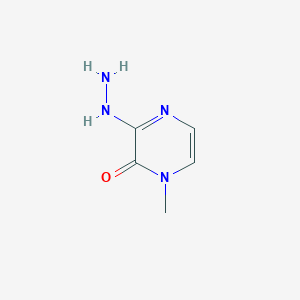
![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)
![1-(3-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2934977.png)
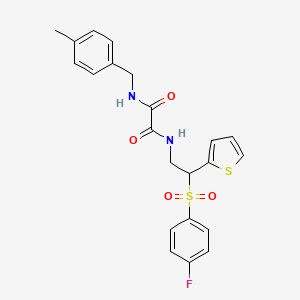
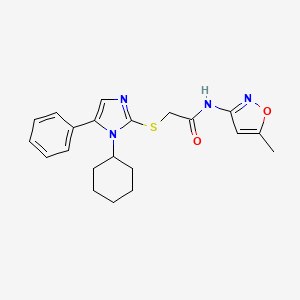

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2934982.png)


